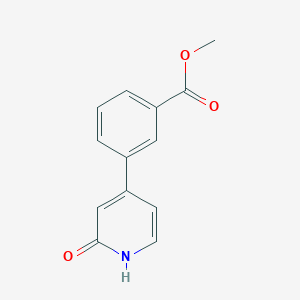
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine (95%) is a novel and highly efficient reagent that is used in a variety of synthetic and biological applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has been used in the development of new tools and technologies for the study of biochemical and physiological processes.
Applications De Recherche Scientifique
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine (95%) has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has been used in the development of new tools and technologies for the study of biochemical and physiological processes. It has also been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
Mécanisme D'action
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine (95%) is a novel reagent that has been used in a variety of synthetic and biological applications. It has been shown to act as a catalyst in the formation of peptides, peptidomimetics, and other biologically active compounds. The mechanism of action is believed to involve the formation of an intermediate species, which then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a catalyst in the formation of peptides, peptidomimetics, and other biologically active compounds. In addition, it has been shown to have anti-inflammatory, antimicrobial, and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine (95%) has several advantages for laboratory experiments. It is highly efficient, and can be used in a variety of synthetic and biological applications. In addition, it is relatively inexpensive and easy to obtain. However, it does have some limitations. It is not very stable and has a tendency to degrade over time. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine (95%) has a wide range of potential applications in the field of synthetic and biological chemistry. Future research could focus on its use in the synthesis of peptides, peptidomimetics, and other biologically active compounds. In addition, further research could focus on its use as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and dyes. Finally, further research could focus on its use as an antioxidant, anti-inflammatory, and antimicrobial agent.
Méthodes De Synthèse
2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine (95%) is synthesized by a condensation reaction of 3-methoxycarbonylphenylhydrazine and 2-hydroxypyridine. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for 3-4 hours. The product is then purified by precipitation and recrystallization.
Propriétés
IUPAC Name |
methyl 3-(2-oxo-1H-pyridin-4-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-4-2-3-9(7-11)10-5-6-14-12(15)8-10/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONMPMRXRJOXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682921 |
Source


|
| Record name | Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261895-55-9 |
Source


|
| Record name | Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Benzo(b)thiophen-2-yl]-3-hydroxypyridine, 95%](/img/structure/B6367389.png)
![4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6367391.png)





![3-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367421.png)


![2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367436.png)
![2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367439.png)

